molecular formula C9H8O B12951768 3-Ethynyl-2-methylphenol

3-Ethynyl-2-methylphenol

Cat. No.: B12951768
M. Wt: 132.16 g/mol
InChI Key: QAKJTZBIEJSUKW-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylphenol is an organic compound with the molecular formula C9H8O It is a phenolic compound characterized by the presence of an ethynyl group at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylphenol can be synthesized through various methods, including the Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: 3-Ethyl-2-methylphenol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Ethynyl-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Phenol: Lacks the ethynyl and methyl groups, making it less reactive in certain chemical reactions.

    2-Methylphenol (o-Cresol): Similar structure but lacks the ethynyl group, resulting in different reactivity and applications.

    3-Ethynylphenol: Lacks the methyl group, which can influence its chemical properties and biological activities.

Uniqueness: 3-Ethynyl-2-methylphenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-ethynyl-2-methylphenol

InChI

InChI=1S/C9H8O/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6,10H,2H3

InChI Key

QAKJTZBIEJSUKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C#C

Origin of Product

United States

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